molecular formula C18H18N2O5S B2856823 N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide CAS No. 1428116-10-2

N-(2H-1,3-benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide

Cat. No.: B2856823
CAS No.: 1428116-10-2
M. Wt: 374.41
InChI Key: LTHILNBXNCAKAS-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-2-(2-phenylethenesulfonamido)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a 2H-1,3-benzodioxol-5-yl group and a 2-phenylethenesulfonamido moiety.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(2-phenylethenylsulfonylamino)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-13(20-26(22,23)10-9-14-5-3-2-4-6-14)18(21)19-15-7-8-16-17(11-15)25-12-24-16/h2-11,13,20H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTHILNBXNCAKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(C=C1)OCO2)NS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Benzodioxol-Containing Analogs

Compounds containing the 2H-1,3-benzodioxol group, such as 1-(2H-1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one (), share the benzodioxol aromatic system but differ in functional groups. The target compound’s propanamide backbone and sulfonamido group contrast with the pentanone and ethylamino groups in the analog. The benzodioxol moiety may enhance lipophilicity and metabolic stability in both compounds, but the sulfonamido group in the target likely increases acidity and hydrogen-bonding capacity compared to the ketone and amine in the analog .

Sulfonamido vs. Hydroxamic Acid/Ureido Derivatives

N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (Compound 5, ) contains a ureido group and benzhydryl substituent. Unlike the target’s sulfonamido group, ureido and hydroxamic acid functionalities (e.g., Compounds 6–10 in ) are known for metal chelation and antioxidant activity, as demonstrated by their use in DPPH and β-carotene assays. The target’s sulfonamido group may instead favor interactions with enzymes or receptors through sulfonyl-based hydrogen bonding, suggesting divergent biological roles .

Complex Amide-Based Structures

Compounds such as (S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () share amide linkages but feature bulkier substituents (e.g., phenoxyacetamido, tetrahydro-pyrimidinyl). The target’s simpler propanamide backbone and sulfonamido group may improve solubility and synthetic accessibility compared to these highly complex analogs .

Structural and Functional Comparison Table

Compound Name (Source) Core Structure Key Functional Groups Hypothesized Applications
Target Compound Propanamide Benzodioxol, Sulfonamido Antimicrobial, enzyme inhibition
1-(2H-1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one Pentanone Benzodioxol, Ethylamino Psychoactive agents
N-Benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide Phenylpropanamide Ureido, Benzhydryl Antioxidants, metal chelation
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-... Complex amide Phenoxyacetamido, Pyrimidinyl Pharmacological agents

Key Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis likely involves sulfonamide coupling (e.g., sulfonyl chloride + amine), contrasting with the multi-step routes for hydroxamic acids () or complex amides () .
  • Functional Group Influence : The sulfonamido group’s electron-withdrawing nature may enhance acidity (pKa ~1–3) compared to ureido (pKa ~8–10) or hydroxamic acid (pKa ~8.5–10) groups, affecting solubility and target interactions .

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